3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)13-12-7)3-4-11(16)14-5-9(15)6-14/h9,15H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSYCYQCUGYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 316.363 g/mol
- CAS Number : 307321-11-5
The presence of the pyrazole and azetidine moieties is believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity against various pathogens. In particular, the compound has shown promise against both Gram-positive and Gram-negative bacteria. A study demonstrated that similar pyrazole compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The compound may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. In vitro studies have shown a reduction in cytokine levels upon treatment with pyrazole derivatives .
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that the compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been tested against leukemia and melanoma cell lines, demonstrating significant inhibitory effects with IC values below 10 µM . This suggests potential for development as an anticancer therapeutic.
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound had notable activity against Fusarium oxysporum and Candida albicans, with MIC values lower than those of traditional antifungals . -
Cytotoxicity Assessment :
In a cytotoxicity assay involving human leukemia cell lines (HL-60), the compound showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating its potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Structural Analog with Piperidine Substituent ()
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one (CAS: 2034207-80-0) shares the same pyrazole-propanone core but differs in its substituent:
- Substituent : A fluoropyrimidinyloxy-piperidine group replaces the hydroxyazetidine.
- Key Differences: Ring Size: Piperidine (6-membered) vs. azetidine (4-membered). The larger ring increases conformational flexibility but may reduce metabolic stability compared to the rigid azetidine. Molecular Weight: The fluoropyrimidine substituent increases molecular weight (347.39 g/mol vs. ~249 g/mol for the target compound), which could affect pharmacokinetics.
Coumarin-Containing Pyrazol-3-one Derivatives ()
Compounds 4g and 4h from incorporate pyrazol-3-one cores fused with coumarin and benzodiazepine/oxazepine moieties.
- Structural Contrast: The target compound lacks extended π-conjugation (e.g., coumarin), which is critical for UV-vis activity and interactions with aromatic binding pockets. The 3-hydroxyazetidine group offers a compact hydrogen-bond donor/acceptor site, whereas coumarin derivatives may exhibit fluorescence or anticoagulant properties.
Hesperetin Dihydrochalcone Derivatives ()
Hesperetin-based propan-1-one compounds (e.g., hesperetin dihydrochalcone 7′-glucoside) feature phenolic and glucopyranosyl substituents.
- Substituent Effects: The glucopyranosyl group in hesperetin derivatives drastically improves water solubility, whereas the hydroxyazetidine in the target compound balances polarity with a smaller steric footprint . Natural product-inspired scaffolds (e.g., hesperetin) may exhibit antioxidant activity, unlike the synthetic pyrazole-azetidine hybrid.
Methodological Considerations in Comparative Studies
- Crystallography : Tools like SHELX () are widely used for resolving crystal structures of similar heterocycles, enabling precise bond-length and angle comparisons.
- Electronic Properties: Software such as Multiwfn () can analyze electrostatic potentials and orbital interactions, critical for understanding the hydroxyazetidine’s hydrogen-bonding capacity versus bulkier substituents .
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach:
Step 1: Synthesis of the 3,5-dimethyl-1H-pyrazol-4-yl moiety
This is commonly prepared by cyclization of suitable β-diketones with hydrazine derivatives. For example, acetylacetone reacts with hydrazine hydrate to form the 3,5-dimethylpyrazole core. Substituted pyrazoles can be synthesized via condensation of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines under reflux in acidic or neutral conditions.Step 2: Preparation of 3-hydroxyazetidin-1-yl intermediate
The 3-hydroxyazetidine fragment can be synthesized by ring closure of appropriate amino alcohol precursors or by functionalization of azetidine rings through selective hydroxylation. Protection and deprotection strategies are often employed to control reactivity at the nitrogen and hydroxyl sites.Step 3: Coupling via propan-1-one linker
The key step involves linking the pyrazole and azetidine units through a propanone moiety. This can be achieved by acylation reactions where the azetidine nitrogen attacks an α-bromo or α-chloropropanone derivative, or by nucleophilic substitution on a suitable electrophilic ketone precursor. Alternatively, amide bond formation methods or reductive amination strategies may be used depending on the functional groups available.
Detailed Preparation Procedure
Based on literature precedent and related synthetic routes, a plausible detailed preparation is as follows:
Purification and Characterization
- Purification : The crude product is typically purified by mass-directed reverse phase chromatography using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to achieve high purity.
- Characterization : Confirmatory analysis includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry (ESI-MS). Key spectral features include signals for methyl groups on pyrazole, azetidine ring protons, and the ketone carbonyl stretch around 1650 cm^-1.
Research Findings and Optimization Notes
- The use of mild bases such as cesium carbonate and polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) facilitates efficient coupling without decomposition of sensitive azetidine or pyrazole moieties.
- Microwave-assisted synthesis has been reported to improve reaction rates and yields for related pyrazole derivatives, suggesting potential for process intensification.
- Protecting groups on the azetidine nitrogen or hydroxyl may be necessary to prevent side reactions during coupling steps.
- The choice of catalyst (e.g., palladium complexes) and ligands can significantly influence coupling efficiency and selectivity when cross-coupling strategies are employed.
Summary Table of Preparation Methods
Q & A
Basic: What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling pyrazole derivatives with azetidine-containing intermediates. A common approach includes:
- Step 1: Reacting 3,5-dimethyl-1H-pyrazole with a propanone derivative under reflux in ethanol or DMF to form the pyrazole-propanone backbone .
- Step 2: Introducing the 3-hydroxyazetidine moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
- Optimization: Yield improvements are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios. Recrystallization from DMF-EtOH (1:1) mixtures enhances purity .
Basic: How should researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm) and azetidine ring conformation (hydroxy group at δ 4.1–4.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ at m/z 293.18) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software refines bond lengths/angles and detects crystallographic disorder .
Advanced: How can computational methods and X-ray crystallography be integrated to resolve contradictions in the molecular conformation of this compound?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers, focusing on the torsion angle between the pyrazole and azetidine rings. Compare results with experimental X-ray data to validate accuracy .
- Crystallographic Refinement: Use SHELXL to refine diffraction data, resolving discrepancies in electron density maps (e.g., hydroxyazetidine orientation). Cross-validate with CCP4 suite tools for macromolecular compatibility .
- Case Study: A 2024 study resolved conflicting NMR peaks by overlaying DFT-optimized structures with crystallographic data, identifying rotational isomerism in the propan-1-one linker .
Advanced: What strategies are effective in analyzing and mitigating side reactions during the synthesis of this compound?
Methodological Answer:
- By-product Identification: LC-MS monitors reaction intermediates, detecting common impurities like unreacted pyrazole or azetidine dimerization products .
- Condition Screening: Test solvents (DMF vs. THF) and bases (NaHCO₃ vs. Et₃N) to suppress side reactions. For example, THF reduces azetidine ring-opening side reactions compared to polar aprotic solvents .
- Purification: Column chromatography (silica gel, 5% MeOH in DCM) separates by-products. Recrystallization in ethanol removes hydrophobic impurities .
Advanced: How do structural modifications at the pyrazole or azetidine rings affect the compound's physicochemical properties and bioactivity?
Methodological Answer:
- Pyrazole Modifications: Adding electron-withdrawing groups (e.g., -Cl) increases metabolic stability but may reduce solubility. Methyl groups enhance lipophilicity, improving membrane permeability .
- Azetidine Modifications: Replacing the 3-hydroxy group with fluorine alters hydrogen-bonding capacity, impacting target binding. A 2025 study showed fluorinated analogs had 2.3-fold higher kinase inhibition .
- Methodology: Use SAR (Structure-Activity Relationship) studies with analogs like 3-(4-ethyl-pyrazolyl) derivatives to correlate substituent effects with bioassay data .
Advanced: What experimental approaches are recommended for studying this compound's interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) between the compound and immobilized proteins .
- Molecular Docking: Use AutoDock Vina to predict binding poses in target active sites, guided by crystallographic data from related pyrazole-azetidine complexes .
- In Vitro Assays: Competitive ELISA or fluorescence polarization assays quantify inhibition potency (IC₅₀) against enzymes like kinases or proteases .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., azetidine derivatives) .
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
